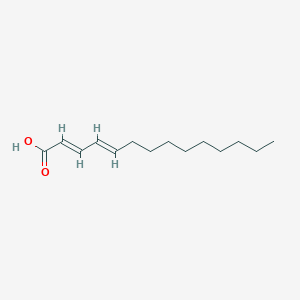

2E,4E-tetradecadienoic acid

Vue d'ensemble

Description

2E,4E-tetradecadienoic acid is a type of unsaturated fatty acid . It has a molecular formula of C14H24O2 and a molecular weight of 224.34 . It is also known by other synonyms such as (2E,4E)-2,4-Tetradecadienoic acid and (E,E)-Tetradecadienoic acid .

Molecular Structure Analysis

The molecular structure of 2E,4E-tetradecadienoic acid consists of a chain of 14 carbon atoms with two double bonds at the 2nd and 4th positions . The InChI representation of the molecule isInChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h10-13H,2-9H2,1H3,(H,15,16)/b11-10+,13-12+ . Physical And Chemical Properties Analysis

The physical and chemical properties of 2E,4E-tetradecadienoic acid include a molecular weight of 224.34 and a molecular formula of C14H24O2 . It has 16 heavy atoms, no rings, no aromatic rings, 10 rotatable bonds, a Van der Waals molecular volume of 260.42, a topological polar surface area of 37.30, 1 hydrogen bond donor, 2 hydrogen bond acceptors, a logP of 4.32, and a molar refractivity of 68.53 .Applications De Recherche Scientifique

Enzymatic Reactions and Pheromone Synthesis

The transformation of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid, as found in the sex pheromone biosynthesis of the moth Spodoptera littoralis, demonstrates the stereochemical study of an enzymatic 1,4-dehydrogenation reaction. This reaction showcases the enzymatic specificity leading to the formation of (E)-double bonds in pheromone biosynthesis (Rodríguez, Camps, Clapés, & Fabriàs, 2002).

Synthesis of Sex Pheromones

Research also includes the synthesis of specific isomers of tetradecadienoic acid such as megatomoic acid, a sex attractant of the black carpet beetle. Stereoselective synthesis of these compounds is a significant aspect of pheromone research, highlighting the role of these compounds in biological signaling and attractant mechanisms (Tsuboi, Masuda, & Takeda, 1983); (Yadav, Reddy, & Ramalingam, 2001).

Stereoselective Synthesis

The stereoselective syntheses of unsaturated hydroxy fatty acids, including various isomers of tetradecadienoic acid, are explored. These syntheses involve intricate reactions like Wittig reactions and regioselective oxidation, emphasizing the importance of precise chemical modifications in the formation of biologically active molecules (Huefner, Hoeller, & Reznicek, 2004).

Novel Chemical Transformations

Research also delves into innovative methods for preparing derivatives of alkadienoic acid. For example, the conversion of 2,4-alkadienoic acid derivatives to 4-oxo-2-alkenoic acid derivatives showcases novel pathways in organic synthesis, highlighting the versatility of these compounds in chemical transformations (Matsushita, Sugamoto, & Matsui, 1992).

Insect Pheromone Identification

Identification of sex pheromones in various species, such as Matsucoccus pine bast scales and Attagenus elongatulus, involves compounds like tetradecadienoic acid. These studies are pivotal in understanding insect behavior and developing strategies for pest control (Lanier et al., 1989); (Jarlais & Emken, 2005).

Propriétés

IUPAC Name |

(2E,4E)-tetradeca-2,4-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h10-13H,2-9H2,1H3,(H,15,16)/b11-10+,13-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLVXSRACLAFOL-AQASXUMVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2E,4E-tetradecadienoic acid | |

CAS RN |

29826-00-4 | |

| Record name | Tetradecadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029826004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-Bis[4-(4-hydroxyphenylsulfonyl)phenyloxy]diethylether](/img/structure/B3050861.png)

![Ethanol, 2-[(4-methoxyphenyl)amino]-](/img/structure/B3050871.png)